Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 8-bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield . The use of automated systems for precise control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .
Scientific Research Applications
Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
- 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
Methyl 8-Bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 8-bromo-4-oxo-1-propan-2-yl-2,3-dihydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-8(2)16-5-4-12(17)10-6-9(14(18)19-3)7-11(15)13(10)16/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESMJBSWRZZCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C2=C1C(=CC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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